3-(3-ethoxyphenyl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(3-ethoxyphenyl)-N’-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an ethoxyphenyl group, a nitrophenyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-ethoxyphenyl)-N’-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method includes the condensation of 3-ethoxybenzaldehyde with 4-nitrophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-ethoxyphenyl)-N’-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the nitro group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro-oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-ethoxyphenyl)-N’-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitrophenyl and pyrazole groups play crucial roles in these interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
- 3-(4-nitrophenyl)-1H-pyrazole-5-carbohydrazide
- 3-(3-ethoxyphenyl)-N’-[(1E)-1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
Uniqueness
Compared to similar compounds, 3-(3-ethoxyphenyl)-N’-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is unique due to the presence of both ethoxy and nitrophenyl groups. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H19N5O4 |
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Molecular Weight |
393.4 g/mol |
IUPAC Name |
3-(3-ethoxyphenyl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H19N5O4/c1-3-29-17-6-4-5-15(11-17)18-12-19(23-22-18)20(26)24-21-13(2)14-7-9-16(10-8-14)25(27)28/h4-12H,3H2,1-2H3,(H,22,23)(H,24,26)/b21-13+ |
InChI Key |
UFJJCRVBIWMLOJ-FYJGNVAPSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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